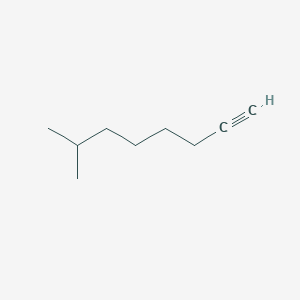
7-Methyloct-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyloct-1-yne is a chemical compound that belongs to the family of alkynes. It is a colorless liquid with a strong odor and is used in various scientific research applications.
Mécanisme D'action
The mechanism of action of 7-Methyloct-1-yne is not well understood. However, it is known to act as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It is also known to have antimicrobial and antifungal properties.
Effets Biochimiques Et Physiologiques
7-Methyloct-1-yne has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to have neuroprotective effects. It has also been shown to have anti-inflammatory properties and to be a potent antioxidant.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-Methyloct-1-yne in lab experiments is its versatility. It can be used as a building block in the synthesis of various organic compounds and can also be used in the development of new methods for the synthesis of complex organic molecules. However, one of the limitations of using 7-Methyloct-1-yne is its potential toxicity. It can be harmful if ingested, inhaled, or absorbed through the skin.
Orientations Futures
There are several future directions for the use of 7-Methyloct-1-yne in scientific research. One direction is the development of new methods for the synthesis of complex organic molecules. Another direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, further research is needed to understand its mechanism of action and to investigate its potential as a tool for studying enzyme inhibition.
Conclusion:
In conclusion, 7-Methyloct-1-yne is a versatile chemical compound that has various scientific research applications. It can be synthesized using various methods and has been shown to have several biochemical and physiological effects. Although there are some limitations to its use, the future directions for the use of 7-Methyloct-1-yne in scientific research are promising. Further research is needed to fully understand its potential as a therapeutic agent and as a tool for studying enzyme inhibition.
Méthodes De Synthèse
7-Methyloct-1-yne can be synthesized using various methods. One of the most commonly used methods is the Sonogashira coupling reaction, which involves the reaction of an aryl or vinyl halide with a terminal alkyne in the presence of a palladium catalyst. Another method involves the reaction of an alkene with a terminal alkyne in the presence of a catalytic amount of copper(I) iodide and a base.
Applications De Recherche Scientifique
7-Methyloct-1-yne is widely used in scientific research applications. It is used as a building block in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. It is also used in the development of new methods for the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
118864-33-8 |
|---|---|
Nom du produit |
7-Methyloct-1-yne |
Formule moléculaire |
C9H16 |
Poids moléculaire |
124.22 g/mol |
Nom IUPAC |
7-methyloct-1-yne |
InChI |
InChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h1,9H,5-8H2,2-3H3 |
Clé InChI |
RTXYCQAQYUOCHG-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCC#C |
SMILES canonique |
CC(C)CCCCC#C |
Synonymes |
1-Octyne, 7-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



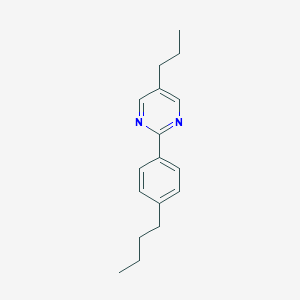
![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol](/img/structure/B37734.png)
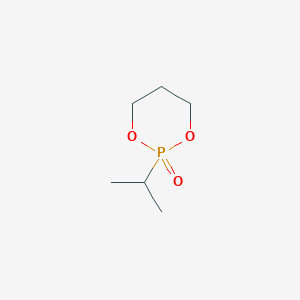
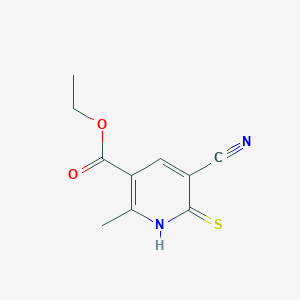
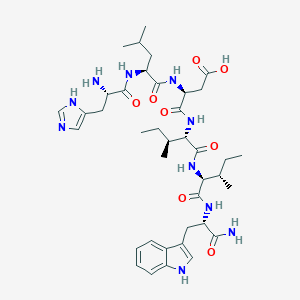
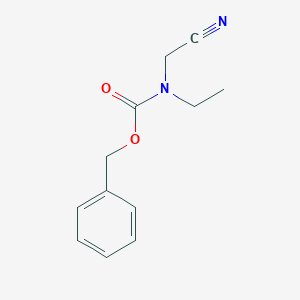
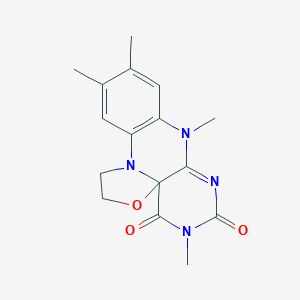
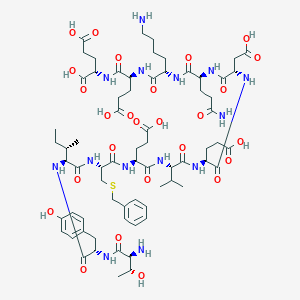
![2-Methyl-1H-cyclopenta[l]phenanthrene](/img/structure/B37752.png)
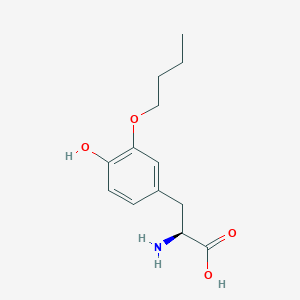
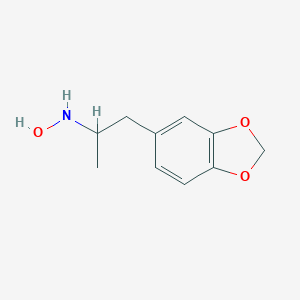

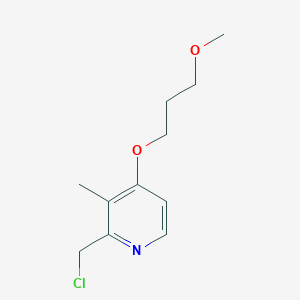
![[3-Hydroxy-4-(propan-2-yl)phenyl]acetonitrile](/img/structure/B37759.png)